1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone
Description
1-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone (CAS 928708-02-5) is a synthetic organic compound with the molecular formula C₁₅H₁₇NO₂ and a molar mass of 243.3 g/mol . Its structure features a central acetophenone moiety substituted with a methoxy group at the 4-position and a 2,5-dimethylpyrrole ring at the 3-position of the benzene ring.
Properties
IUPAC Name |
1-[3-(2,5-dimethylpyrrol-1-yl)-4-methoxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-10-5-6-11(2)16(10)14-9-13(12(3)17)7-8-15(14)18-4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMFGQSKWMTTJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC(=C2)C(=O)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone typically involves the reaction of 2,5-dimethylpyrrole with 4-methoxybenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Ethanone Derivatives
Key Observations :
- Electron-Withdrawing vs. Donor Groups: The target compound’s methoxy and pyrrole groups are electron-donating, contrasting with nitro (Compound 22) or trifluoromethyl (Compound in ) substituents, which are electron-withdrawing. This difference may influence solubility, dipole moments, and reactivity in substitution reactions .
- Heterocyclic Diversity : While the target compound uses a pyrrole ring, analogs employ triazoles (Compounds 22–24), pyrazoles (), or pyrimidines (). These heterocycles modulate steric bulk and hydrogen-bonding capacity, critical for target binding in bioactive molecules .
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
Key Observations :
- Melting Points : The target compound lacks reported data, but analogs with polar groups (e.g., hydroxyl in Compound 23) show higher melting points (~198°C) due to hydrogen bonding, whereas naphthyl derivatives (Compound 24) exhibit lower melting points (~154°C) .
- Synthetic Efficiency : Yields for triazole-thioether analogs (Compounds 22–24) range from 84–96%, suggesting robust synthetic routes (e.g., nucleophilic substitution or coupling reactions) . The absence of data for the target compound precludes direct comparison.
Table 3: Reported Bioactivities of Analogous Compounds
Key Observations :
- Antibacterial Potential: Pyrazole derivatives (e.g., Compound 12 in ) inhibit FabH, a key enzyme in bacterial lipid biosynthesis.
- Antioxidant Activity : Compound 22’s triazole-thioether scaffold demonstrates radical-scavenging capacity, possibly due to sulfur’s redox activity. The target compound lacks sulfur, which may limit analogous antioxidant effects .
Biological Activity
1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone is a pyrrole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the compound's synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of 1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone typically involves the reaction of 2,5-dimethylpyrrole with 4-methoxybenzoyl chloride under basic conditions. This reaction is facilitated by bases such as triethylamine or pyridine, leading to the formation of the desired ketone product. Purification methods include recrystallization or column chromatography.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing pyrrole moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, demonstrating their potential as antibacterial agents .
Anticancer Activity
The anticancer properties of 1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone have been explored through in vitro studies against several cancer cell lines. Notably, it has shown promising antiproliferative effects against human cervical cancer cells (HeLa) with IC50 values indicating significant cytotoxicity. The mechanism behind this activity may involve the inhibition of specific protein kinases involved in cell signaling pathways .
Research Findings
Recent studies have highlighted the unique structural features of this compound that contribute to its biological activity:
- Mechanism of Action : The compound is believed to inhibit certain enzymes or receptors critical for cancer cell proliferation. This may include interactions with protein kinases that are essential in signaling pathways related to cell growth and survival.
- Case Studies : In a study assessing various pyrrole derivatives, 1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone exhibited enhanced cytotoxicity compared to other derivatives due to its specific substitution pattern on the pyrrole ring .
Comparative Analysis
To better understand the biological activity of 1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone, a comparison with similar compounds is useful:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone | Different substitution patterns on the pyrrole ring | Moderate antimicrobial activity |
| 5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol | Contains oxadiazole moiety | High antimycobacterial activity (MIC 16 μg/mL) |
| 1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone | Unique dimethyl and methoxy substitutions | Significant anticancer and antimicrobial properties |
Q & A
Q. What are the common synthetic routes for preparing 1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone?
The synthesis typically involves condensation reactions between substituted pyrroles and methoxy-substituted acetophenone derivatives. For example, analogous compounds (e.g., pyrazoline derivatives) are synthesized via refluxing chalcone precursors with hydrazine derivatives in acidic media, followed by purification via recrystallization (82% yield reported for similar structures) . Key steps include:
- Reagent selection : Use of acetic acid as a solvent and catalyst for cyclization.
- Purification : Ethanol or DMF for recrystallization to obtain high-purity crystals.
- Validation : Melting point analysis (e.g., 409 K in related studies) and spectroscopic confirmation (IR, NMR) .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The process involves:
- Crystal growth : Slow evaporation of DMF or ethanol solutions to obtain diffraction-quality crystals .
- Data collection : Using a Bruker APEXII CCD diffractometer (λ = Mo Kα, 100 K) to measure unit cell parameters (e.g., monoclinic P2₁/c space group) and refine atomic coordinates .
- Software : SHELX programs for structure solution (SHELXD) and refinement (SHELXL), ensuring accuracy in bond lengths (e.g., C–C = 1.48–1.52 Å) and angles .
- Validation : R-factor < 0.05 and wR-factor < 0.10 for reliable structural models .
Advanced Research Questions
Q. How do computational methods like DFT contribute to understanding the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP functional) are used to:
- Optimize geometry : Compare computed bond lengths/angles with experimental SCXRD data to validate structural accuracy .
- Electron density analysis : Map HOMO-LUMO orbitals to predict reactivity (e.g., electrophilic regions near the pyrrole ring).
- Thermochemistry : Calculate atomization energies (average deviation ±2.4 kcal/mol) and ionization potentials to assess stability .
- Benchmarking : Cross-check with Hartree-Fock or MP2 methods to resolve discrepancies in correlation energy (<5% error) .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
Contradictions (e.g., NMR vs. SCXRD) are addressed via:
- Multi-technique validation : Combine / NMR, IR, and mass spectrometry to confirm functional groups and connectivity .
- Hydrogen bonding analysis : Use SCXRD to identify intermolecular interactions (e.g., C–H···O/N) that may affect NMR chemical shifts .
- Dynamic effects : Variable-temperature NMR to study conformational flexibility (e.g., rotation of methoxy groups) .
- DFT-assisted interpretation : Simulate NMR spectra using Gaussian09 and compare with experimental data to resolve ambiguities .
Q. How can the compound’s bioactivity be evaluated against microbial pathogens?
Methodologies include:
- Antimicrobial assays : Minimum Inhibitory Concentration (MIC) testing using broth microdilution (e.g., against S. aureus or E. coli) .
- Mechanistic studies :
- Enzyme inhibition : Assess interaction with microbial enzymes (e.g., dihydrofolate reductase) via kinetic assays .
- Membrane disruption : Fluorescence microscopy with propidium iodide to detect cell wall damage .
- Synergistic effects : Combine with standard antibiotics (e.g., ampicillin) to evaluate potency enhancement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
